(2S,3S)-1-Cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
Scientific Research Applications
Anti-Inflammatory, Analgesic and Antioxidant Potential
Scientific Field
Pharmaceutical Chemistry
Summary of the Application
A series of new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogues have been synthesized . These compounds have shown potential in anti-inflammatory, analgesic, and antioxidant applications.
Methods of Application
The aldehydic derivatives were isolated in the diastereomeric form, and the structures were confirmed with NMR, MS and elemental analysis .
Results or Outcomes
Among all the compounds, FM4, FM10 and FM12 were the leading compounds based on their potent IC50 values. The IC50 values of compounds FM4, FM10 and FM12 were 0.74, 0.69 and 0.18 µM, respectively, in COX-2 assay .
Synthesis of Fused Heterocycles
Scientific Field
Organic Chemistry
Summary of the Application
4-Hydroxy-2-quinolones and their synthetic analogous have been used in the synthesis of their heteroannelated derivatives . These compounds have shown unique biological activities.
Methods of Application
4-Hydroxy-6-methylquinolin-2(1H)-one 1-R reacts with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one in refluxing DMF to afford the 3,4,5,6-tetrahydro-2H-pyrano[3,2-c]quinolin-2-ol .
Results or Outcomes
This method has been used to synthesize a variety of fused heterocycles, many of which have shown unique biological activities .
Enzyme Resolution of Racemic Trans-MMPG
Scientific Field
Biochemistry
Summary of the Application
A novel method for the resolution of racemic methyl 3-(4-methoxyphenyl) oxirane-2-carboxylate (racemic trans-MMPG) has been developed . This process involves the use of an enzyme selected from lipases and then converted to Cis-lactam .
Methods of Application
The racemic trans-MMPG is resolved using an enzyme selected from lipases .
Results or Outcomes
The process results in the conversion of racemic trans-MMPG to Cis-lactam .
Synthesis of Novel Fused Quinazolinone Derivatives
Summary of the Application
4-Hydroxy-6-methylquinolin-2(1H)-one 1-R reacts with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one in refluxing DMF to afford the 3,4,5,6-tetrahydro-2H-pyrano[3,2-c]quinolin-2-ol . This method has been used to synthesize a variety of fused heterocycles, many of which have shown unique biological activities .
Methods of Application
The reaction is carried out in refluxing DMF .
Results or Outcomes
The reaction results in the formation of 3,4,5,6-tetrahydro-2H-pyrano[3,2-c]quinolin-2-ol . This compound is a member of a class of fused heterocycles that have shown unique biological activities .
Future Directions
properties
IUPAC Name |
(2S,3S)-1-cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-20-11-6-2-9(3-7-11)14-12(15(18)19)8-13(17)16(14)10-4-5-10/h2-3,6-7,10,12,14H,4-5,8H2,1H3,(H,18,19)/t12-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVZZFZSCXRLKT-GXTWGEPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(CC(=O)N2C3CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@H](CC(=O)N2C3CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-1-Cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |
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